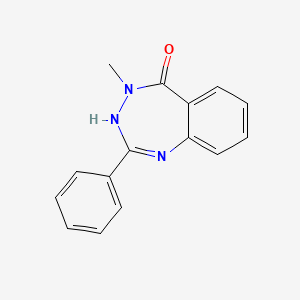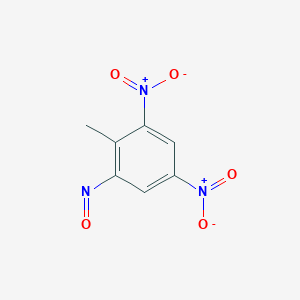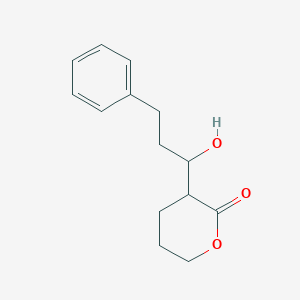
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- is a heterocyclic compound that belongs to the benzotriazepine family. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, and anticonvulsant properties . The structure of this compound includes a benzene ring fused with a triazepine ring, making it a unique scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- typically involves the cyclocondensation of benzohydrazides with formaldehyde and aromatic aldehydes in an acidic medium . Another method includes the reaction of isatoic anhydride with aminoguanidine bicarbonate under reflux conditions . These reactions are usually carried out in solvents like ethanol or acetic acid and require precise temperature control to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored for its antitumor, anxiolytic, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways . For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: Known for their anxiolytic and sedative properties.
1,2,4-Triazepines: Studied for their antimicrobial and antifungal activities.
1,3,4-Thiadiazepines: Investigated for their potential as anti-inflammatory agents.
Uniqueness
What sets 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- apart is its unique triazepine ring structure, which provides a distinct pharmacological profile. This compound’s ability to interact with multiple biological targets makes it a versatile candidate for various therapeutic applications .
Properties
CAS No. |
59169-87-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-methyl-2-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C15H13N3O/c1-18-15(19)12-9-5-6-10-13(12)16-14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI Key |
PWTHNNZKKUWNPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)

![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)




![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
